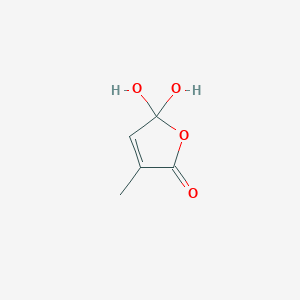

5,5-Dihydroxy-3-methylfuran-2(5H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61343-46-2 |

|---|---|

Molecular Formula |

C5H6O4 |

Molecular Weight |

130.10 g/mol |

IUPAC Name |

5,5-dihydroxy-3-methylfuran-2-one |

InChI |

InChI=1S/C5H6O4/c1-3-2-5(7,8)9-4(3)6/h2,7-8H,1H3 |

InChI Key |

GUSXGVUVVSDFJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(OC1=O)(O)O |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 5,5 Dihydroxy 3 Methylfuran 2 5h One

Chemical Transformations of the Furanone Lactone Ring

The furanone lactone ring in 5,5-Dihydroxy-3-methylfuran-2(5H)-one is a highly reactive scaffold due to the presence of a conjugated system involving the carbonyl group and the carbon-carbon double bond. This arrangement makes the ring susceptible to a variety of chemical transformations.

Ring-Opening and Ring-Closing Equilibria

Analogous to other 5-hydroxy-2(5H)-furanones, this compound can exist in equilibrium between its cyclic lactone form and an open-chain keto-acid form. This equilibrium is sensitive to the surrounding chemical environment, particularly the pH.

In aqueous solutions, the geminal diol can facilitate the ring-opening process to form a γ-keto-α-methyl-α,β-dihydroxy carboxylic acid. The equilibrium between the cyclic and acyclic forms is a crucial aspect of its reactivity, as the open-chain form presents different reactive sites compared to the lactone. For instance, the presence of a ketone and a carboxylic acid in the open form allows for a different spectrum of chemical reactions.

The stability of the cyclic form is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituents. The presence of the geminal diol at C-5 can influence the position of this equilibrium.

Reactions at the Carbonyl Group

The carbonyl group at the C-2 position of the furanone ring is a key site for nucleophilic attack. Due to its conjugation with the C=C double bond, it can undergo both 1,2-addition (direct attack on the carbonyl carbon) and 1,4-conjugate addition.

Under certain conditions, the carbonyl group can react with primary amines to form the corresponding imines. This reaction typically proceeds via the acyclic form of the furanone, where the ketone carbonyl is more accessible. The reaction with bifunctional nucleophiles, such as hydrazine (B178648) derivatives, can lead to the transformation of the furanone ring into other heterocyclic systems, like pyridazinones, particularly in acidic media at elevated temperatures.

Reduction of the carbonyl group can also be achieved using common reducing agents, which would lead to the corresponding lactol.

Influence of the Geminal Diol Moiety on Reactivity

The geminal diol at the C-5 position is a defining feature of this compound and significantly influences its reactivity, conformation, and stability.

Intramolecular Hydrogen Bonding Effects on Conformation and Stability

Computational studies on similar hydroxy-lactone systems have shown that intramolecular hydrogen bonds play a crucial role in determining the most stable conformers. nih.gov The strength of these hydrogen bonds can be influenced by the solvent environment. In non-polar solvents, intramolecular hydrogen bonding is generally favored, while in polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules can compete and disrupt the internal hydrogen bonds. The stability of geminal diols is generally low, but intramolecular hydrogen bonding can be a stabilizing factor. quora.comyoutube.comstackexchange.com

Acid-Catalyzed and Base-Catalyzed Transformations

The reactivity of this compound is highly dependent on the pH of the medium, with both acid and base catalysis playing a significant role in its transformations.

Acid-Catalyzed Reactions: In the presence of an acid catalyst, the hydroxyl groups of the geminal diol can be protonated, turning them into good leaving groups (water). This can facilitate dehydration reactions. Furthermore, acid catalysis can promote the ring-opening to the acyclic form. For related 5-hydroxy-2(5H)-furanones, acid-catalyzed reactions with arenes and heteroarenes have been observed, leading to the formation of a new carbon-carbon bond at the C-5 position. nih.gov

Base-Catalyzed Reactions: Basic conditions can deprotonate the hydroxyl groups of the geminal diol, forming an alkoxide. This can increase the nucleophilicity of the oxygen atoms and facilitate reactions such as etherification or esterification at the C-5 position. More significantly, bases promote the shift of the ring-chain equilibrium towards the open-chain form by deprotonating the carboxylic acid. nih.gov This open form is then susceptible to a variety of reactions. For instance, in the presence of a base, the open-chain form can react with various nucleophiles.

| Catalyst | Reaction Type | Product Type |

| Acid (e.g., H₂SO₄, Lewis Acids) | Ring-opening, Dehydration, C-C bond formation | Acyclic keto-acid, Dehydrated furanones, C-5 substituted furanones |

| Base (e.g., NaOH, Et₃N) | Ring-opening, Deprotonation | Acyclic keto-carboxylate, C-5 alkoxides |

Reactions Involving the Methyl Group at C-3

The methyl group at the C-3 position is attached to a double bond within the lactone ring, making it an allylic methyl group. This position offers potential for a range of chemical transformations, although the reactivity can be influenced by the electronic nature of the α,β-unsaturated lactone system.

Reactions at the allylic methyl group can include:

Aldol-type Condensation: In the presence of a strong base, the protons of the C-3 methyl group can be abstracted to form a carbanion. This carbanion can then act as a nucleophile and react with aldehydes or ketones in an aldol-type condensation to form a new carbon-carbon bond. This would lead to the formation of a longer side chain at the C-3 position.

Halogenation: Radical halogenation, typically initiated by UV light or a radical initiator, could lead to the substitution of one or more hydrogen atoms of the methyl group with a halogen (e.g., bromine or chlorine). This would produce 3-(halomethyl)-5,5-dihydroxyfuran-2(5H)-one derivatives.

Oxidation: The allylic methyl group can be susceptible to oxidation to form a formyl or carboxyl group, depending on the oxidizing agent and reaction conditions. This would provide a route to functionalized furanone derivatives with an aldehyde or carboxylic acid at the C-3 position.

| Reaction Type | Reagents | Potential Product |

| Aldol Condensation | Strong base, Aldehyde/Ketone | 3-(2-Hydroxyalkyl)-5,5-dihydroxyfuran-2(5H)-one |

| Radical Halogenation | NBS/NCS, Initiator | 3-(Halomethyl)-5,5-dihydroxyfuran-2(5H)-one |

| Oxidation | Oxidizing agent (e.g., SeO₂) | 5,5-Dihydroxy-2-oxo-2,5-dihydrofuran-3-carbaldehyde |

Functionalization via Alpha-Hydrogens

Functionalization of these alpha-hydrogens can potentially be achieved through various organic reactions. For instance, under basic conditions, deprotonation could lead to the formation of a carbanionic intermediate. This intermediate could then react with a range of electrophiles, allowing for the introduction of new functional groups at the methyl position. However, the presence of two hydroxyl groups at the C5 position might complicate such reactions, as they could also be deprotonated under basic conditions.

Radical Reactions at the Methyl Substituent

The methyl group at the C3 position is a potential site for radical reactions. These reactions are typically initiated by radical initiators, such as light or heat, and proceed through a chain mechanism.

A common type of radical reaction is halogenation, where a hydrogen atom on the methyl group is substituted by a halogen atom. This process would involve the following steps:

Initiation: Formation of halogen radicals.

Propagation: Abstraction of a hydrogen atom from the methyl group by a halogen radical, followed by the reaction of the resulting furanone radical with a halogen molecule.

Termination: Combination of two radicals to form a stable molecule.

The susceptibility of the methyl group to radical reactions provides a pathway for further functionalization of the molecule.

Oxidation and Reduction Pathways

The presence of both a double bond and hydroxyl groups makes this compound susceptible to both oxidation and reduction reactions.

Susceptibility to Oxidative Degradation

The furanone ring is prone to oxidative cleavage, which can lead to the formation of dicarbonyl compounds. organicreactions.org Complete oxidative degradation can result in the formation of carboxylic acids. organicreactions.orgresearchgate.net The presence of the double bond and hydroxyl groups in this compound makes it particularly susceptible to oxidative degradation. Oxidizing agents can attack the double bond, potentially leading to the opening of the lactone ring and the formation of various oxidized products.

Redox Activity in Biological and Environmental Systems

Furanone compounds can exhibit prooxidant properties, especially in the presence of transition metals like iron or copper. nih.gov This activity is linked to their ability to reduce metal ions, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals, hydrogen peroxide, and hydroxyl radicals. nih.gov These ROS can then cause damage to biological macromolecules like DNA. nih.gov The redox activity of this compound in biological and environmental systems would likely be influenced by the presence of its hydroxyl groups, which could participate in redox cycling.

Potential Atmospheric Chemistry Reactions of 2(5H)-Furanones

Furanoids, a class of heterocyclic organic molecules that includes 2(5H)-furanones, are present in the atmosphere and their chemistry can impact air quality by contributing to the formation of ozone and secondary organic aerosols. acs.org

OH Radical-Initiated Oxidation Mechanisms

The primary daytime removal process for many organic compounds in the atmosphere is through reaction with hydroxyl (OH) radicals. harvard.edu For 2(5H)-furanones, the OH radical can add to the carbon-carbon double bond, initiating a series of reactions. acs.org This can lead to the formation of ring-opening products, such as unsaturated 1,4-dicarbonyls, or ring-retaining products like hydroxy-furanones. acs.orgnih.gov The atmospheric oxidation of this compound would likely follow similar pathways, with the initial OH radical addition to the double bond being a key step in its atmospheric degradation. The presence of the methyl group and hydroxyl groups would influence the specific products formed.

Table 1: Key Reactive Sites and Potential Reactions of this compound

| Reactive Site | Potential Reaction Type | Reagents/Conditions | Potential Products |

| Alpha-Hydrogens (on C3-methyl) | Deprotonation-Alkylation | Base, Electrophile | Functionalized methyl group |

| Methyl Substituent (C3) | Radical Halogenation | Halogen, Light/Heat | Halogenated methyl group |

| C=C Double Bond | Oxidation | Oxidizing agents | Ring-opened dicarbonyls |

| Hydroxyl Groups (C5) | Redox Cycling | Transition metals | Reactive Oxygen Species |

| C=C Double Bond | OH Radical Addition | OH radicals (atmosphere) | Ring-opened/retaining products |

Reactions with Ozone and Other Atmospheric Oxidants

There is currently no published research on the reactions of this compound with ozone or other significant atmospheric oxidants such as the nitrate radical (NO₃) or chlorine atoms (Cl). The reactivity, reaction rate constants, and product yields for these specific interactions remain undetermined.

Photochemical Degradation Profiles

Similarly, the photochemical degradation profile of this compound has not been characterized. Information regarding its absorption cross-section, quantum yields for photolysis, and the identity of its photoproducts is not available in the scientific literature. Understanding the potential for direct photolysis by solar radiation is a critical component of assessing the atmospheric lifetime of a chemical species, and this remains an uninvestigated area for this compound.

Spectroscopic and Advanced Analytical Characterization of 5,5 Dihydroxy 3 Methylfuran 2 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5,5-Dihydroxy-3-methylfuran-2(5H)-one in solution. By analyzing one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, it is possible to map the precise connectivity and spatial arrangement of atoms within the molecule. It is important to note that in aqueous solutions, an equilibrium between the hydrated and the open-chain keto-acid form may exist, which can be observed and studied using NMR.

High-field ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the this compound molecule. The spectrum of the hydrated form is predicted to show distinct signals that confirm its structure.

The key proton signals are anticipated as follows:

A quartet for the olefinic proton (H4), which is coupled to the protons of the methyl group.

A doublet for the methyl group (3H) at C3, coupled with the olefinic proton at C4.

A broad singlet corresponding to the two hydroxyl protons at C5. The chemical shift of this signal is expected to be dependent on the solvent, concentration, and temperature. Its identity can be confirmed by its disappearance upon the addition of a few drops of deuterium oxide (D₂O) to the NMR sample, a technique known as a D₂O exchange experiment.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~1.9 - 2.1 | d | ~1.5 - 2.0 |

| H4 | ~5.8 - 6.0 | q | ~1.5 - 2.0 |

| OH | Variable (e.g., ~4.0 - 6.0) | br s | N/A |

The ¹³C NMR spectrum provides a map of the carbon framework of this compound, with each unique carbon atom giving rise to a distinct signal. The chemical shifts of these signals are indicative of the hybridization state and the electronic environment of the carbon atoms.

The predicted ¹³C NMR data for the hydrated form are as follows:

A signal for the carbonyl carbon (C2) of the lactone ring.

Signals for the two sp² hybridized carbons of the double bond (C3 and C4).

A signal for the sp³ hybridized carbon bearing the two hydroxyl groups (C5), which is expected to appear at a characteristic chemical shift for a hydrated carbonyl or hemiacetal carbon.

A signal for the methyl carbon (CH₃).

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~10 - 15 |

| C2 (C=O) | ~170 - 175 |

| C3 | ~130 - 135 |

| C4 | ~125 - 130 |

| C5 (C(OH)₂) | ~95 - 105 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the olefinic proton (H4) and the methyl protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively assign the proton signals to their corresponding carbon signals (e.g., the methyl protons to the methyl carbon and H4 to C4).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for identifying longer-range (2-3 bond) correlations. Expected correlations would include those between the methyl protons and carbons C3 and C4, and between the olefinic proton H4 and carbons C2, C3, and C5. These correlations are instrumental in piecing together the furanone ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide information about the spatial proximity of protons. For a small molecule like this, it would further confirm the assignments made by other NMR techniques.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the method of choice for determining the accurate mass and, consequently, the elemental formula of this compound. Operating in either positive or negative ion mode, ESI is a soft ionization technique that typically allows for the detection of the intact molecule.

In an aqueous mobile phase, it is expected that the hydrated species could be observed. The expected accurate mass for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be calculated based on the molecular formula C₅H₆O₄. This high-resolution measurement would allow for the differentiation from other compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the thermal instability of the dihydroxy compound, it is expected to dehydrate to its more volatile and thermally stable anhydrous form, citraconic anhydride (B1165640), in the hot GC injector port. sigmaaldrich.com Therefore, the GC-MS analysis would likely provide the profile of citraconic anhydride.

The mass spectrum of citraconic anhydride is characterized by a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions that provide a unique fingerprint for its identification. nih.gov This technique is valuable for assessing the purity of a sample that may contain the hydrated furanone, as any volatile impurities would also be separated and identified.

Interactive Data Table: GC-MS Data for the Anhydrous Form (Citraconic Anhydride)

| Property | Value |

| Molecular Formula | C₅H₄O₃ |

| Molecular Weight | 112.08 g/mol |

| Key Mass Fragments (m/z) | 112 (M⁺), 68, 39 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the characteristic functional groups within this compound. These techniques probe the vibrational modes of molecules, which are sensitive to the types of bonds and their chemical environment.

FT-IR spectroscopy is particularly effective for identifying the prominent carbonyl (C=O) and hydroxyl (O-H) groups present in this compound. The α,β-unsaturated lactone structure and the geminal diol at the C5 position give rise to characteristic absorption bands.

The carbonyl stretching vibration of the lactone ring is expected to appear in the region of 1740-1780 cm⁻¹. The exact position is influenced by the ring strain and the electronic effects of the substituents. The presence of a double bond conjugated with the carbonyl group typically lowers the stretching frequency.

The two hydroxyl groups at the C5 position will exhibit a broad absorption band in the 3200-3600 cm⁻¹ region due to intermolecular hydrogen bonding in the condensed phase. A sharper, less intense band corresponding to the free O-H stretch may also be observed in dilute solutions.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3200-3600 | Strong, Broad |

| C-H (methyl) | Asymmetric Stretch | ~2962 | Medium |

| C-H (methyl) | Symmetric Stretch | ~2872 | Medium |

| Carbonyl (C=O) | Stretching | 1740-1780 | Strong |

| C=C | Stretching | 1650-1680 | Medium |

| C-O | Stretching | 1000-1300 | Strong |

Note: The values in this table are predicted based on typical ranges for the respective functional groups and may vary in experimental conditions.

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in IR, non-polar or symmetric bonds often produce strong signals in Raman spectra. The C=C bond of the furanone ring, for instance, is expected to show a strong Raman scattering band.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the Raman activities of various vibrational modes, aiding in the complete vibrational assignment of the molecule.

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H (methyl) | Stretching | 2900-3000 | Medium |

| Carbonyl (C=O) | Stretching | 1740-1780 | Weak |

| C=C | Stretching | 1650-1680 | Strong |

| Ring Breathing | Symmetric Stretch | 800-900 | Medium |

Note: The values in this table are based on theoretical predictions and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The α,β-unsaturated carbonyl system in the furanone ring of this compound acts as a chromophore, absorbing light in the ultraviolet region.

The primary electronic transition expected is a π → π* transition associated with the conjugated system, which typically occurs at a wavelength (λmax) between 200 and 250 nm. A weaker n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen, may also be observed at a longer wavelength, typically above 300 nm. The position and intensity of these absorption bands can be influenced by the solvent polarity.

Table 3: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | 210-240 | High |

| n → π | > 300 | Low |

Note: These are predicted values and can be affected by the solvent and pH.

Chiroptical Spectroscopy for Absolute Configuration Determination (if chiral forms exist)

The presence of a stereocenter at the C3 position due to the methyl group substituent makes this compound a chiral molecule, existing as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of these enantiomers.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with positive and negative peaks (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

The ECD spectrum of this compound would be expected to show Cotton effects corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects can be used to assign the absolute configuration (R or S) at the C3 stereocenter by comparing the experimental spectrum with that predicted by quantum chemical calculations.

Table 4: Hypothetical ECD Data for an Enantiomer of this compound

| Wavelength (nm) | Cotton Effect Sign | Associated Transition |

| ~220 | (+) or (-) | π → π |

| ~310 | (-) or (+) | n → π |

Note: This table presents hypothetical data to illustrate the expected ECD signals. The signs of the Cotton effects would be opposite for the two enantiomers.

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows a plain curve at wavelengths far from an absorption maximum and exhibits anomalous dispersion (a peak and a trough) in the region of a Cotton effect.

ORD studies provide information that is complementary to ECD and can also be used to determine the absolute configuration of chiral molecules. The relationship between the ORD curve and the ECD spectrum is described by the Kronig-Kramers relations. For this compound, ORD would show anomalous curves corresponding to the electronic transitions of the chromophore.

Table 5: Hypothetical ORD Data for an Enantiomer of this compound

| Wavelength Region | Observation |

| > 400 nm | Plain curve (positive or negative rotation) |

| 200-350 nm | Anomalous dispersion with a peak and a trough |

Note: This table presents hypothetical data. The shape and sign of the ORD curve are dependent on the absolute configuration of the enantiomer.

Theoretical Chemistry and Computational Modeling of 5,5 Dihydroxy 3 Methylfuran 2 5h One

Quantum Mechanical Investigations of Molecular Structure

Quantum mechanical calculations are fundamental to understanding the geometry and electronic nature of a molecule at the atomic level.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that could be employed to determine the most stable three-dimensional arrangement of atoms in 5,5-Dihydroxy-3-methylfuran-2(5H)-one. This process, known as geometry optimization, would yield crucial data such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would provide insights into the electronic properties of the molecule. Key parameters that would be calculated include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: This would reveal the electron-rich and electron-deficient regions of the molecule, offering clues about its reactivity and intermolecular interactions.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical data, could provide highly accurate calculations of the molecule's total energy. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are computationally more intensive than DFT but are considered the gold standard for energy calculations. Such calculations would be essential for accurately determining the relative stabilities of different isomers or tautomers.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the furanone ring and its substituents allows for different spatial arrangements, or conformations.

Study of Tautomeric Forms and Their Relative Stabilities

The presence of hydroxyl and carbonyl groups suggests that this compound could exist in different tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. A computational study would identify all possible tautomers and calculate their relative energies to determine the most stable form under various conditions (e.g., in the gas phase or in different solvents). This analysis is crucial as the properties and reactivity of different tautomers can vary significantly.

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

The two hydroxyl groups on the C5 carbon and the carbonyl group on the C2 carbon create the potential for intramolecular hydrogen bonding. A detailed computational analysis would identify the presence and strength of these interactions in different conformations and tautomers. Intramolecular hydrogen bonds can significantly influence the molecule's geometry, stability, and spectroscopic properties.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be used to aid in the experimental identification and characterization of the compound. For this compound, a theoretical study would typically predict:

Infrared (IR) Spectra: Calculation of vibrational frequencies would help in assigning the peaks observed in an experimental IR spectrum to specific molecular vibrations, such as O-H stretches, C=O stretches, and C-O stretches.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of chemical shifts (for ¹H and ¹³C) would be an invaluable tool for interpreting experimental NMR data and confirming the molecular structure.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation, and theoretical calculations can greatly aid in the assignment of experimental spectra. Density Functional Theory (DFT) is a widely used quantum chemical method for predicting NMR chemical shifts with high accuracy. researcher.life

The process typically involves first optimizing the molecular geometry of this compound. This is often done using a functional like M06-2X or B3LYP with a basis set such as 6-31+G(d,p). nih.gov Following geometry optimization, the NMR shielding constants are calculated for each nucleus, commonly using the Gauge-Including Atomic Orbital (GIAO) method coupled with a functional like B3LYP and a more extensive basis set, such as 6-311+G(2d,p), to improve accuracy. nih.gov The calculated shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These calculations can be performed for both ¹H and ¹³C nuclei, providing a complete theoretical spectrum. The results are invaluable for confirming the relative configurations of diastereomers or for assigning signals in complex spectra where experimental data alone may be ambiguous. nih.gov Studies on similar furanone structures have demonstrated that functionals such as ωB97XD can consistently provide calculated shifts with a high level of accuracy when compared to experimental values. helsinki.fi

Below is an illustrative table of theoretical NMR chemical shifts for this compound, as would be predicted using DFT calculations.

Table 1: Predicted NMR Chemical Shifts for this compound Note: These values are representative predictions based on standard DFT computational methodologies.

| Atom | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C2 | Carbonyl Carbon | - | 170-175 |

| C3 | Alkene Carbon | - | 125-130 |

| C4 | Alkene Carbon | 6.0-6.5 | 145-150 |

| C5 | Hemiketal Carbon | - | 95-105 |

| -CH₃ | Methyl Group | 1.8-2.2 | 10-15 |

| -OH | Hydroxyl Protons | 4.5-5.5 (variable) | - |

Vibrational Frequency Predictions (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insight into the functional groups and bonding within a molecule. Theoretical calculations are essential for assigning the observed vibrational modes. nih.gov

The harmonic vibrational frequencies of this compound can be computed using DFT methods, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). nih.goviarjset.com These calculations yield a set of vibrational modes, each with a corresponding frequency and intensity (for IR) or scattering activity (for Raman). nih.gov

Due to the neglect of anharmonicity and the use of finite basis sets, calculated frequencies are often systematically higher than experimental values. iarjset.com To correct for this, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. iarjset.com The analysis of the potential energy distribution (PED) for each normal mode allows for a precise assignment of the vibrational bands, such as C=O stretching, O-H stretching, C=C stretching, and various bending modes. nih.gov This detailed assignment is crucial for interpreting the experimental IR and Raman spectra of the compound.

The following table presents predicted key vibrational frequencies for this compound.

Table 2: Predicted Vibrational Frequencies for this compound Note: Values are representative scaled frequencies based on DFT (B3LYP) calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| O-H Stretch (Hydroxyl) | 3300-3500 | Strong, Broad | Weak |

| C-H Stretch (Methyl) | 2950-3000 | Medium | Medium |

| C=O Stretch (Lactone) | 1740-1760 | Very Strong | Medium |

| C=C Stretch (Ring) | 1670-1690 | Medium | Strong |

| C-O Stretch (Ring Ether) | 1200-1250 | Strong | Weak |

| O-H Bend | 1350-1450 | Medium | Weak |

Reaction Mechanism Modeling and Kinetic Studies

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the formation and degradation of molecules.

To understand a chemical reaction, it is crucial to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the TS and calculate its energy, which is fundamental to determining the reaction's activation energy.

For this compound, key reactions could include its formation from precursors or its degradation via ring-opening, hydrolysis, or oxidation. Transition state localization would be performed using quantum chemical methods to map the potential energy surface connecting reactants to products. The nature of the located stationary point is confirmed by a frequency calculation; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the energies of reactants, transition states, and products are known, kinetic parameters can be calculated using theories like Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory. doaj.org These calculations provide rate constants (k) and activation energies (Ea), which are essential for predicting how fast a reaction will proceed under given conditions.

Computational studies on the degradation of similar furan (B31954) compounds have explored pathways such as C-H bond scission, ring-opening, and reactions with atmospheric radicals like OH. scilit.comresearchgate.net For this compound, a kinetic model could be built to predict the concentration of the compound and its degradation products over time under various conditions (e.g., temperature, pH). nih.gov Such models are crucial for understanding the compound's stability.

The table below outlines the type of kinetic data that can be obtained from computational modeling for hypothetical degradation pathways.

Table 3: Illustrative Computational Kinetic Parameters for Degradation Pathways Note: These pathways are hypothetical examples for illustrating the output of kinetic modeling.

| Reaction Pathway | Description | Calculated Activation Energy (Ea) (kJ/mol) | Calculated Rate Constant (k) at 298 K (s⁻¹) |

|---|---|---|---|

| Ring-Opening Hydrolysis | Nucleophilic attack of water on the carbonyl, leading to ring cleavage. | 80-120 | 10⁻⁴ - 10⁻⁶ |

| Oxidation by OH Radical | H-atom abstraction from the methyl group or addition to the double bond. | 20-40 | 10⁸ - 10¹⁰ (L mol⁻¹ s⁻¹) |

| Decarboxylation | Loss of CO₂ upon heating, potentially after ring-opening. | 150-200 | 10⁻⁸ - 10⁻¹⁰ |

Molecular Electrostatic Potential (MESP) Analysis for Reactivity and Interaction Prediction

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. ajchem-a.com It is calculated from the molecular wavefunction and plotted on the electron density surface, providing a visual map of the charge distribution.

The MESP map uses a color scale to represent the electrostatic potential. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. nih.govajchem-a.com

For this compound, an MESP analysis would reveal:

Negative Potential: Concentrated around the oxygen atoms of the carbonyl group and the two hydroxyl groups. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The carbonyl oxygen would be a primary site for protonation or attack by electrophiles.

Positive Potential: Located around the hydrogen atoms of the hydroxyl groups. These sites are acidic and prone to interaction with nucleophiles or acting as hydrogen bond donors.

MESP analysis is a powerful predictive tool, offering insights into how the molecule will interact with other reagents, solvents, or biological receptors, thereby guiding the understanding of its chemical reactivity. ajchem-a.com

Table 4: MESP Analysis and Reactivity Prediction Note: Predictions are based on the known electronic effects of the functional groups present in the molecule.

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | Strongly Negative (Red) | Site for electrophilic attack; Hydrogen bond acceptor. |

| Hydroxyl Oxygens (-OH) | Negative (Red/Orange) | Sites for electrophilic attack; Hydrogen bond acceptors. |

| Hydroxyl Hydrogens (-OH) | Strongly Positive (Blue) | Sites for nucleophilic attack; Hydrogen bond donors; Acidic protons. |

| Ring Double Bond (C=C) | Moderately Negative (Yellow/Green) | Potential site for electrophilic addition. |

Derivatives and Analogs of 5,5 Dihydroxy 3 Methylfuran 2 5h One: Synthesis and Structure Activity Relationships

Synthetic Strategies for Derivatization at the Hydroxyl Groups

The geminal diol at the C-5 position is a key functional group that significantly influences the molecule's chemical properties and interactions. It exists in equilibrium with an open-chain keto-acid form, and its reactivity can be harnessed for various transformations. mdpi.com

Standard organic synthesis protocols can be applied to convert the hydroxyl groups into esters and ethers, thereby modifying the polarity, lipophilicity, and steric profile of the parent compound.

Esterification: The reaction of 5,5-dihydroxy-3-methylfuran-2(5H)-one with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) can yield mono- or di-esters. This approach allows for the introduction of a wide array of functional groups, from simple alkyl chains to more complex aromatic or heterocyclic moieties.

Etherification: The formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the hydroxyl groups are first deprotonated with a strong base to form alkoxides, which then react with alkyl halides. This derivatization can introduce stable alkyl or aryl groups, potentially improving metabolic stability. For instance, the reaction of related 5-hydroxy-2(5H)-furanones with alcohols under acidic conditions can lead to the formation of 5-alkoxy derivatives.

These reactions are fundamental in medicinal chemistry for creating prodrugs or modulating a compound's ability to cross biological membranes.

The oxidation state of the C-5 carbon is a critical determinant of the furanone's reactivity.

Oxidation to Ketone: The C-5 gem-diol is a hydrated form of a ketone. Mild oxidation of the related 5-hydroxyfuran-2(5H)-one can yield furan-2,5-diones. bohrium.com Applying similar oxidative conditions could potentially lead to a highly reactive 3-methylfuran-2,5-dione intermediate, which could be a target for further nucleophilic attack.

Further Functionalization: The hydroxyl groups can be replaced by other functionalities. For example, treatment with halogenating agents could convert the diol into a gem-dihalide, a versatile intermediate for subsequent carbon-carbon bond-forming reactions.

Modifications on the Furanone Ring System

Altering the substitution pattern on the furanone ring itself is a powerful strategy to probe the steric and electronic requirements for biological activity.

The C-4 position of the furanone ring is often susceptible to nucleophilic substitution, especially when a suitable leaving group is present. nih.gov While the parent compound lacks an intrinsic leaving group at this position, synthetic strategies often involve the use of precursors like 3,4-dihalo-5-hydroxy-2(5H)-furanones. mdpi.comnih.gov In these systems, the halogen at C-4 is readily displaced by a variety of nucleophiles.

Common nucleophiles used for C-4 substitution include:

S-Nucleophiles: Thiols and mercaptans can react to form thioether linkages. nih.gov

N-Nucleophiles: Amines, azides, and other nitrogen-based nucleophiles can be introduced. For example, 3,4,5-trichloro-2(5H)-furanone reacts with sodium azide (B81097) to give substitution at the C-4 carbon. nih.gov

O-Nucleophiles: Alkoxides and phenoxides can displace the leaving group to form ethers.

C-Nucleophiles: Organometallic reagents or stabilized carbanions can be used for carbon-carbon bond formation, such as in Suzuki coupling reactions to introduce aryl groups. nih.gov

These substitutions allow for the systematic exploration of the chemical space around the furanone core to identify key interactions with biological targets.

| Reactant | Nucleophile | Reaction Product Type | Reference |

|---|---|---|---|

| 3,4,5-Trichloro-2(5H)-furanone | Sodium azide (NaN₃) | 4-azido derivative | nih.gov |

| 5-Alkoxy-3,4-dihalo-2(5H)-furanones | Potassium selenocyanate (B1200272) (KSeCN) | 4-selenocyanate derivative | nih.gov |

| 3,4-Dibromo-2(5H)-furanone | 4-(Methylsulfanyl)phenylboronic acid | 4-aryl derivative (via Suzuki coupling) | nih.gov |

| Mucochloric acid (MCA) | 2-Mercaptoethanol | 4-thioether derivative | researchgate.net |

Introducing further unsaturation into the furanone ring can lead to the formation of a fully aromatic furan (B31954) system. This transformation fundamentally alters the geometry and electronic properties of the molecule. Dehydration reactions, often acid-catalyzed, can be employed to eliminate the hydroxyl groups at C-5 and introduce a double bond, potentially leading to a 3-methylfuran-2-carboxylate or a related aromatic furan derivative. Modular synthesis strategies, such as those involving carboboration/cyclization cascades of propargyl alcohols, provide a powerful route to access tetrasubstituted furans, demonstrating the feasibility of constructing highly functionalized aromatic furan cores. nih.gov

Scaffold-Hopping and Ring Transformations of the Dihydroxyfuranone Core

Scaffold hopping is a modern drug design strategy that involves replacing the central core of a molecule with a different chemical scaffold while retaining the spatial arrangement of key functional groups responsible for biological activity. github.iobiosolveit.de This approach aims to discover new, structurally distinct compounds that may possess improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. chemrxiv.org For the this compound core, this could involve replacing the furanone ring with other five- or six-membered heterocycles like pyrrolones, pyridazinones, or pyrazoles.

Ring transformation reactions offer a direct synthetic route to such novel scaffolds. The 2(5H)-furanone ring is a versatile precursor for various heterocyclic systems. For instance, the reaction of 2(5H)-furanone derivatives with hydrazine (B178648) at elevated temperatures can lead to a ring transformation, yielding 3(2H)-pyridazinone structures. nih.gov Similarly, reactions with primary amines can lead to the formation of 1H-pyrrol-2(5H)-one derivatives. nih.gov These transformations provide access to a diverse range of heterocyclic analogs, enabling a broad exploration of structure-activity relationships beyond simple functional group modifications.

| Starting Material Type | Reagent | Transformed Scaffold | Reference |

|---|---|---|---|

| Mucochloric acid (MCA) or its 5-aryl derivative | Hydrazine or its derivatives | 4,5-Dihalogeno-3(2H)-pyridazinone | nih.gov |

| 3,4,5-Trichloro-2(5H)-furanone | Sodium azide (followed by reduction) | 2-Amino-3-chloromaleimide | nih.gov |

| Mucochloric acid (MCA) | Amino acids (reductive amination) | Lactam (pyrrolidinone derivative) | nih.gov |

Methodologies for Structure-Activity Relationship (SAR) Studies on Furanone Scaffolds

The furanone ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govresearchgate.netbenthamscience.com Understanding the relationship between the chemical structure of furanone derivatives and their biological activity is crucial for the design and development of new therapeutic agents. Structure-Activity Relationship (SAR) studies provide this critical insight, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. Two powerful and complementary methodologies employed in the SAR analysis of furanone scaffolds are systematic library synthesis for biological screening and the use of computational tools for analysis and pharmacophore generation.

Systematic library synthesis is a cornerstone of modern drug discovery, enabling the rapid generation of a multitude of structurally related compounds for biological evaluation. This approach allows for the methodical exploration of the chemical space around a core scaffold, such as furanone, by systematically varying substituents at different positions of the molecule. The resulting library of compounds is then screened against a biological target to identify key structural features that govern activity.

A notable example of this approach is the creation of a 288-member combinatorial library of 3,4,5-trisubstituted 2(5H)-furanones. This library was synthesized using solution-phase combinatorial chemistry techniques, which allow for the efficient and parallel synthesis of a large number of compounds. The synthesis involved a two-stage protocol where three different butenolides were reacted with four different alcohols and 24 different amines, systematically varying the substituents at the 3, 4, and 5-positions of the furanone ring. The biological evaluation of this library led to the discovery of a promising lead compound, a 4-benzylamino-2(5H)-furanone derivative, which exhibited significant antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA).

The data from such a library can be organized to elucidate SAR trends. For instance, by keeping the substituents at two positions constant and varying the third, the impact of that specific modification on biological activity can be determined. This iterative process helps in building a comprehensive picture of the SAR for the furanone scaffold.

Below is an interactive data table illustrating a hypothetical subset of a systematic library of furanone derivatives and their corresponding biological activity.

| Compound ID | R1 (Position 3) | R2 (Position 4) | R3 (Position 5) | Biological Activity (IC50, µM) |

| F-001 | -H | -NH-benzyl | -OCH3 | 1.5 |

| F-002 | -Cl | -NH-benzyl | -OCH3 | 0.8 |

| F-003 | -Br | -NH-benzyl | -OCH3 | 0.5 |

| F-004 | -H | -NH-cyclohexyl | -OCH3 | 5.2 |

| F-005 | -H | -NH-phenyl | -OCH3 | 3.1 |

| F-006 | -H | -NH-benzyl | -OC2H5 | 1.7 |

| F-007 | -H | -NH-benzyl | -O-propyl | 2.0 |

This table is for illustrative purposes and does not represent actual experimental data.

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to analyze SAR and guide the design of new molecules. For furanone scaffolds, a variety of computational techniques are employed, including Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can be two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR).

2D-QSAR: These models use descriptors that can be calculated from the 2D representation of a molecule, such as molecular weight, logP (lipophilicity), and topological indices. For a series of furanone derivatives with cyclooxygenase-2 (COX-2) inhibitory activity, a 2D-QSAR model was developed that showed a good correlation between the biological activity and descriptors like the retention index for six-membered rings and the total number of oxygen atoms connected with two single bonds.

3D-QSAR: These models consider the three-dimensional structure of the molecules and how they interact with their biological target. Techniques like Comparative Molecular Field Analysis (CoMSIA) and k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) are commonly used. In a study on furanone derivatives as potential COX-2 inhibitors, a 3D-QSAR model using the kNN-MFA approach was developed. researchgate.net This model, which considered steric and electrostatic fields, demonstrated high predictive ability and helped in identifying the key structural requirements for potent COX-2 inhibition. researchgate.net Similarly, 3D-QSAR studies on furanone derivatives have been instrumental in understanding the structural requirements for their antibacterial activity. researchgate.net

The following table summarizes the statistical parameters of a reported 3D-QSAR study on furanone derivatives.

| Parameter | Value | Description |

| q² (Cross-validated r²) | 0.7031 | A measure of the predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.7622 | A measure of the goodness of fit of the model. |

| pred_r² | 0.6548 | The predictive power of the model for an external test set. |

| SEE (Standard Error of Estimate) | 0.3660 | A measure of the absolute error of the model. |

| F-test | 45.67 | A measure of the statistical significance of the model. |

Data from a 3D-QSAR study on furanone derivatives as COX-2 inhibitors. researchgate.net

Pharmacophore Generation

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-target complex (structure-based).

For furanone-based inhibitors, pharmacophore models have been generated to identify the crucial structural motifs for their activity. For instance, in the development of novel inhibitors for Cdc7 kinase, a putative pharmacophore model was generated based on the in-silico docking analysis of a known inhibitor with a homology model of the enzyme. researchgate.net This model revealed the essential features, such as hydrogen bond donors and acceptors, and hydrophobic interactions, required for potent inhibition. researchgate.net This pharmacophore model then guided the medicinal chemistry efforts to identify a dihydrothieno[3,2-d]-pyrimidin-4(1H)-one scaffold with a heteroaromatic hinge-binding moiety as a promising new class of Cdc7 inhibitors. researchgate.net

A hypothetical pharmacophore model for a furanone-based inhibitor might include:

A hydrogen bond acceptor feature associated with the carbonyl oxygen of the furanone ring.

A hydrophobic feature corresponding to a substituent at a specific position on the ring.

A hydrogen bond donor feature from a substituent.

These computational tools, in conjunction with systematic library synthesis, provide a powerful and synergistic approach to understanding the SAR of furanone scaffolds, ultimately facilitating the design of more effective and safer therapeutic agents.

Natural Occurrence and Biosynthetic Pathways of Dihydroxyfuranones

Isolation from Natural Sources (e.g., plants, fungi, bacteria)

Dihydroxyfuranone analogs have been identified in a variety of natural contexts, from fragrant fruits to complex fungal and bacterial colonies. A well-known example is 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as Furaneol, which is a key aroma compound in strawberries and pineapples. Another instance is allantofuranone, a metabolite produced by the fungus Allantophomopsis lycopodina. Fungi, in general, are a rich source of diverse secondary metabolites, including various furanone derivatives.

The isolation of furanones from their natural matrices presents a challenge due to their polarity and potential instability. nih.gov A common initial step involves solvent extraction from the source material. For instance, in the isolation of furanones from fungal cultures, the culture filtrate can be extracted with an organic solvent like ethyl acetate. nih.gov

Subsequent purification often employs chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method to separate the components of the crude extract. nih.gov For more refined separation and purification, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be utilized. academicjournals.orgresearchgate.net

In the case of highly polar furanones like Furaneol, derivatization may be employed to enhance extraction and separation by gas chromatography-mass spectrometry (GC-MS). nih.gov Solid-phase microextraction (SPME) is another modern technique used for the extraction of volatile and semi-volatile organic compounds, including furanones, from various samples. nih.gov

Interactive Data Table: Extraction and Purification Techniques for Furanones

| Technique | Principle | Application | Reference(s) |

| Solvent Extraction | Differential solubility of compounds in two immiscible liquids. | Initial extraction of furanones from aqueous culture filtrates or homogenized plant material using organic solvents like ethyl acetate. | nih.gov |

| Column Chromatography | Separation based on the differential adsorption of compounds to a stationary phase (e.g., silica gel). | Purification of crude extracts to isolate furanone-containing fractions. | nih.gov |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, primarily for qualitative analysis and small-scale purification. | Further purification of fractions obtained from column chromatography. | academicjournals.org |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on the partitioning of compounds between a stationary and a mobile phase under high pressure. | Final purification of furanone compounds. | researchgate.net |

| Solid-Phase Microextraction (SPME) | Extraction and concentration of analytes using a coated fiber, often coupled with GC-MS for analysis. | Analysis of volatile and semi-volatile furanones in food and environmental samples. | nih.gov |

| Derivatization | Chemical modification of the analyte to improve its chromatographic properties or detectability. | Used for polar furanones to make them more amenable to GC-MS analysis. | nih.gov |

The elucidation of the precise chemical structure of isolated furanone analogs is accomplished through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) are employed to piece together the connectivity of atoms within the furanone ring and its substituents. researchgate.net

Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), provides the accurate molecular weight and elemental composition of the compound. Fragmentation patterns observed in the mass spectrum can offer additional clues about the structure. researchgate.net

Other spectroscopic methods like ultraviolet (UV) spectroscopy and infrared (IR) spectroscopy provide information about the presence of chromophores (such as conjugated systems within the furanone ring) and specific functional groups (like hydroxyl and carbonyl groups), respectively.

Elucidation of Proposed Biosynthetic Routes to Dihydroxyfuranone Structures

The biosynthesis of dihydroxyfuranones is a complex process that can vary between different organisms and for different analogs. Research has begun to map out the intricate enzymatic reactions and precursor molecules involved.

In the case of the well-studied Furaneol in strawberries, feeding experiments with isotopically labeled precursors have pointed to sugar phosphates as key starting materials. Specifically, D-fructose 6-phosphate is considered a primary precursor. The biosynthetic pathway involves a series of enzymatic transformations. A key final step in the formation of Furaneol is the reduction of an exocyclic double bond in its precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). This reaction is catalyzed by a NAD(P)H-dependent enone oxidoreductase . researchgate.net

For some fungal furanones, the biosynthetic origins can be traced back to different precursors. For instance, the biosynthesis of allantofuranone is proposed to originate from the benzoquinone polyporic acid. nih.gov This highlights the diversity of biosynthetic strategies employed in nature to construct the furanone scaffold.

Polyketide synthases (PKSs) are large, multi-domain enzymes that play a crucial role in the biosynthesis of a vast array of natural products, particularly in fungi and bacteria. nih.gov These enzymatic assembly lines construct complex carbon skeletons from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. nih.gov

The involvement of PKSs in the formation of some furanone-containing compounds is well-established. Fungal PKSs can produce a polyketide chain that subsequently undergoes cyclization and other modifications to form the furanone ring. For example, the biosynthesis of certain fungal polyketides containing a furan (B31954) ring involves the action of a PKS to create a linear polyene precursor, which is then transformed into the cyclic ether structure through a series of enzymatic steps including oxidations and epoxide openings. cdc.gov

In the biosynthesis of allantofuranone, the furanone moiety is proposed to be formed via a post-synthesis ring contraction of a precursor molecule derived from a non-ribosomal peptide synthetase (NRPS)-like enzyme, which shares mechanistic similarities with PKSs. nih.gov This process involves a dioxygenase-catalyzed ring contraction to yield the final furanone structure. nih.gov

The diversity of PKS and related enzymatic machinery in nature suggests that there are likely multiple evolutionary pathways leading to the formation of the dihydroxyfuranone core, each utilizing a unique set of precursors and catalytic domains.

Future Research Directions and Potential Applications

Development of Chemo-Enzymatic Synthesis Routes for 5,5-Dihydroxy-3-methylfuran-2(5H)-one

Currently, specific chemo-enzymatic synthesis routes for this compound have not been extensively reported. However, the successful application of such methods to structurally related furanones provides a strong rationale for their development. Chemo-enzymatic approaches are advantageous as they often proceed under mild conditions with high stereoselectivity, which is crucial for producing enantiomerically pure compounds for biological evaluation.

Future research could focus on utilizing lipases for the kinetic resolution of racemic intermediates, a strategy that has been successfully employed in the synthesis of other chiral furanones. rsc.org For instance, immobilized lipases have been used for the catalytic esterification of 5-hydroxyfuran-2(5H)-one to yield enantiomerically pure products. rsc.org Exploring a range of commercially available enzymes and optimizing reaction conditions such as solvent, temperature, and acyl donor will be critical. Additionally, the use of oxidoreductases could be investigated for the stereoselective introduction of the hydroxyl groups at the C5 position. The development of efficient and scalable chemo-enzymatic routes would be a significant step towards making this compound and its derivatives more accessible for further studies.

Comprehensive Mechanistic Studies of Biological Activities at a Molecular Level

The biological activities of this compound remain largely unexplored. However, the broader class of 2(5H)-furanone derivatives is known to exhibit a wide spectrum of biological effects, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities. nih.gov Preliminary data on some furanones suggest potential anti-HIV activity as well. nih.gov These findings provide a strong impetus for a thorough investigation into the biological profile of this compound.

Future mechanistic studies should aim to identify the specific molecular targets and pathways modulated by this compound. This could involve a combination of in vitro and in silico approaches. For example, enzyme inhibition assays could be employed to screen for activity against key targets in various diseases. If biological activity is identified, techniques such as transcriptomics, proteomics, and metabolomics could be used to elucidate the downstream effects on cellular pathways. Understanding the mechanism of action at a molecular level is crucial for the rational design of more potent and selective analogs.

Table 1: Reported Biological Activities of Structurally Related Furanone Derivatives

| Compound/Derivative Class | Reported Biological Activity |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanones | Anticancer, antibacterial, antifungal, antiviral mdpi.com |

| Chiral 2(5H)-Furanone Sulfones | Antimicrobial, biofilm-preventing nih.gov |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives | Cytotoxicity against cancer cell lines (HeLa, HepG2) researchgate.netresearchgate.net |

| 5-Hydroxy-3-methyl-2(5H)-furanone | Potential anti-HIV agent nih.gov |

This table presents data for related compounds to suggest potential areas of investigation for this compound.

Exploration of Advanced Material Science Applications (e.g., polymer precursors, functional coatings)

The potential of this compound in material science is another area ripe for exploration. Furan-based compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are recognized as valuable platform molecules derived from biomass that can serve as precursors for polymers, solvents, and biofuels. ijabbr.com The dihydroxy functionality of this compound could make it a suitable candidate as a monomer for polymerization reactions.

Future research could investigate the polymerization of this compound to form novel polyesters or polyethers with unique properties. The resulting polymers could be evaluated for their thermal stability, mechanical properties, and biodegradability. Furthermore, the hydroxyl groups could be chemically modified to introduce other functionalities, enabling the development of functional coatings with applications in areas such as adhesion, biocompatibility, or antimicrobial surfaces.

Detailed Environmental Fate and Biotransformation Studies in Various Ecosystems

As with any novel chemical compound with potential for widespread application, a thorough understanding of its environmental fate and biotransformation is essential. There is currently no data on the environmental persistence, mobility, or toxicity of this compound. Studies on other furanone derivatives, such as the disinfection byproduct 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), have highlighted the importance of understanding the environmental behavior of this class of compounds due to their potential for mutagenic activity. nih.govnih.gov

Future research should focus on assessing the biodegradability of this compound in various environmental compartments, including soil and water. Studies to identify the primary biotransformation products and the microorganisms involved in its degradation would also be valuable. Ecotoxicological assessments on representative aquatic and terrestrial organisms will be necessary to determine its potential environmental impact.

High-Throughput Screening and Lead Optimization for Novel Bioactive Agents

High-throughput screening (HTS) is a powerful tool in drug discovery for identifying promising "hit" compounds from large chemical libraries. nih.gov Given the diverse biological activities of the furanone scaffold, subjecting this compound and a library of its derivatives to HTS against a wide range of biological targets is a logical next step.

Future HTS campaigns could utilize various assay formats, including biochemical assays to identify enzyme inhibitors and cell-based assays to assess effects on cellular processes such as proliferation, apoptosis, or signaling pathways. nih.gov Once initial hits are identified, a process of lead optimization would follow. This involves synthesizing and testing a series of analogs to improve potency, selectivity, and pharmacokinetic properties. This systematic approach could accelerate the discovery of novel bioactive agents based on the this compound scaffold.

Table 2: Overview of High-Throughput Screening (HTS) Approaches

| HTS Approach | Description | Potential Application for this compound |

| Biochemical Assays | Measure the activity of a purified target protein (e.g., enzyme, receptor) in the presence of test compounds. nih.gov | Screening for inhibition of specific enzymes involved in cancer, inflammation, or infectious diseases. |

| Cell-Based Assays | Use living cells to assess the effect of compounds on cellular functions or pathways. nih.gov | Identifying compounds that induce cancer cell death, inhibit viral replication, or modulate immune responses. |

| Phenotypic Screening | Identifies compounds that produce a desired phenotypic change in a cell or organism without prior knowledge of the target. | Discovering novel biological activities and mechanisms of action for the furanone scaffold. |

This table provides a general overview of HTS methodologies that could be applied to the study of this compound.

Rational Design of Analogs with Tuned Specificity for Biological Targets

Once a biological activity and a molecular target for this compound are identified, the principles of rational drug design can be applied to develop analogs with improved properties. This approach relies on an understanding of the structure-activity relationship (SAR) and the three-dimensional structure of the target protein.

Future research in this area would involve computational modeling and medicinal chemistry. Molecular docking studies could be used to predict how analogs of this compound bind to the active site of a target protein. This information would guide the synthesis of new derivatives with modifications to the furanone ring, the methyl group, or the hydroxyl groups to enhance binding affinity and specificity. This iterative process of design, synthesis, and biological testing is a cornerstone of modern drug discovery and could lead to the development of highly selective and potent therapeutic agents derived from the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.